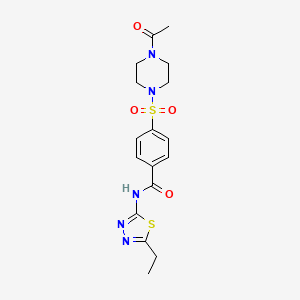

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S2/c1-3-15-19-20-17(27-15)18-16(24)13-4-6-14(7-5-13)28(25,26)22-10-8-21(9-11-22)12(2)23/h4-7H,3,8-11H2,1-2H3,(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGBTKOSEQKSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with an appropriate carboxylic acid derivative under acidic conditions.

Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-acetylpiperazine.

Sulfonylation: The acetylated piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Coupling Reaction: Finally, the thiadiazole derivative is coupled with the sulfonylated piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the carbonyl groups in the acetyl and benzamide moieties.

Substitution: The aromatic ring and the piperazine ring can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.

Reduction: Reduction of the carbonyl groups can yield alcohols or amines.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring or the piperazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds, including those with thiadiazole rings, exhibit significant anticancer properties. For example, compounds similar to 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of specific enzymes relevant to disease mechanisms:

- Dihydrofolate Reductase (DHFR) : A study indicated that similar thiadiazole derivatives form strong interactions with DHFR, suggesting potential use as anti-proliferative agents .

Antimicrobial Properties

Benzamide derivatives have also been explored for their antimicrobial activities. The presence of the thiadiazole ring is particularly noted for enhancing antibacterial effects against resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal demonstrated that a related benzamide compound exhibited significant cytotoxicity against human breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers synthesized several analogs of benzamide derivatives and assessed their inhibitory effects on RET kinase, an important target in cancer therapy. The findings revealed that modifications to the piperazine moiety could enhance binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Compound 35: 1-(3,4-Dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide

- Structural Differences : Replaces the benzamide core with cyclopentane-carboxamide and substitutes the 4-acetylpiperazine with a 3,4-dimethylphenyl sulfonyl group.

- Implications: The cyclopentane ring may reduce planarity, affecting membrane permeability.

N-(5-Substituted-1,3,4-thiadiazol-2-yl)sulfonyl Benzamide Derivatives ()

Examples include 9g (4-hydroxy-3-methoxybenzylidene) and 9j (furan-2-ylmethylidene).

- Structural Differences: Feature benzylidene amino groups on the thiadiazole ring instead of the 5-ethyl group.

- Biological Activity: Exhibited antioxidant activity (ABTS•+ scavenging), with 9g showing 64.2% yield and a melting point of 252–254°C. The absence of the acetylpiperazine sulfonamide may limit solubility but enhance radical scavenging due to phenolic groups .

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives ()

- Structural Differences : Thioether linkage replaces the sulfonamide bridge, and piperidine substitutes the acetylpiperazine.

- Implications : The thioether may reduce oxidative stability but improve lipophilicity. Piperidine’s cyclic amine could enhance blood-brain barrier penetration compared to acetylpiperazine’s polar acetyl group .

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide ()

- Structural Differences : Contains a benzylsulfanyl group and acetamide-piperidine side chain.

- Crystallographic Data : Planar thiadiazole-acetamide unit with intramolecular S···O interactions (2.628 Å). The benzylsulfanyl group may enhance π-π stacking but reduce solubility compared to the target compound’s sulfonamide .

Nitro- and Cyano-Substituted Analogs (Evidences 10–11)

- Examples: N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-nitrobenzamide (). 4-Cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide ().

- Structural Differences: Nitro and cyano groups introduce strong electron-withdrawing effects on the benzamide core.

- Implications : May increase binding affinity to electron-deficient enzyme pockets but could elevate toxicity risks .

Biological Activity

The compound 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 898656-68-3) is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular mechanisms, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of the compound consists of several functional groups:

- Acetylpiperazine moiety : Known for its diverse biological activities.

- Thiadiazole ring : A pharmacophore linked to various biological functions.

- Sulfonamide group : Often associated with antimicrobial properties.

The molecular formula is with a molecular weight of 423.5 g/mol.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and piperazine moieties exhibit a wide range of biological activities, including:

- Antimicrobial effects : The compound shows promise as an antimicrobial agent due to its structural components that enhance interaction with microbial targets.

- Anticancer properties : Thiadiazole derivatives have been noted for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.

- Enzyme inhibition : The compound has been studied for its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : Molecular docking studies reveal that the compound binds effectively to DHFR, forming multiple hydrogen bonds that stabilize the enzyme-inhibitor complex. The binding affinity was reported with a Gibbs free energy change () of -9.0 kcal/mol, indicating strong interactions within the active site .

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives with thiadiazole rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the range of 3.125 mg/mL .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of similar compounds:

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Anticancer Study : A study evaluated the compound's effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against clinical isolates. The compound demonstrated superior efficacy compared to standard antibiotics, highlighting its potential as a new therapeutic agent.

Q & A

Q. Advanced

- Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with DHFR, showing stable hydrogen bonds between the sulfonyl group and Arg residue. However, experimental data from enzyme inhibition assays sometimes contradict predictions, suggesting off-target effects (e.g., interference with cell wall synthesis pathways) .

- Machine learning models (e.g., Random Forest classifiers) trained on cytotoxicity data can prioritize analogs with lower IC values in cancer cell lines (e.g., MCF-7) .

What strategies mitigate discrepancies in bioactivity data across studies?

Q. Advanced

- Meta-analysis : Pool data from multiple studies (e.g., MICs against P. aeruginosa) to identify outliers. For example, variations in solvent (DMSO vs. saline) can artificially inflate MIC values by 2–3 log units due to solubility issues .

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assays) and replicate experiments across independent labs to confirm reproducibility .

How is the compound’s stability assessed under physiological conditions, and what degradation products form?

Q. Advanced

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. LC-MS identifies major degradation products, such as hydrolysis of the acetylpiperazine to piperazine (m/z 86.1) and sulfonic acid derivatives .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; HPLC quantifies remaining parent compound (>90% stability in lyophilized form) .

What in vitro models are used to study its pharmacokinetic properties?

Q. Advanced

- Caco-2 monolayers : Measure apparent permeability (P) to predict oral absorption. Low P (<1 × 10 cm/s) suggests poor bioavailability, necessitating prodrug strategies .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to quantify metabolic clearance. CYP3A4 is implicated in N-deacetylation, forming a reactive metabolite detectable via trapping agents (e.g., glutathione) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.